6-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one
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Overview
Description
6-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a fused ring system combining an isoxazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylisoxazole with a suitable pyrimidine derivative in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine: Another heterocyclic compound with similar biological activities.
Thiazolopyrimidine: Known for its anticancer and antimicrobial properties.
Triazolopyrimidine: Investigated for its neuroprotective and anti-inflammatory effects.
Uniqueness
6-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H5N3O2 |
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Molecular Weight |
151.12 g/mol |
IUPAC Name |
6-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3O2/c1-3-8-5(10)4-2-7-11-6(4)9-3/h2H,1H3,(H,8,9,10) |
InChI Key |
HJXGAPPJTCFABR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NO2)C(=O)N1 |
Origin of Product |
United States |
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